Fapi-2 (tfa)

Catalog No.
S11257094
CAS No.
M.F
C42H57F3N10O12
M. Wt
951.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fapi-2 (tfa)

Product Name

Fapi-2 (tfa)

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C42H57F3N10O12

Molecular Weight

951.0 g/mol

InChI

InChI=1S/C40H56N10O10.C2HF3O2/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56;3-2(4,5)1(6)7/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58);(H,6,7)/t30-;/m0./s1

InChI Key

MEMJEFXSDSHFLK-CZCBIWLKSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O

Fapi-2 (tfa), also known as a homodimeric compound derived from fibroblast activation protein inhibitors, is a novel class of compounds designed for enhanced tumor imaging and treatment. This compound features a unique structure that allows it to selectively target fibroblast activation protein, which is often overexpressed in various cancers. The chemical structure of Fapi-2 (tfa) includes multiple functional groups that facilitate its binding to the target protein, making it an effective tool in cancer diagnostics and therapy.

During its synthesis and application. The synthesis typically involves coupling reactions where the core structure is modified with various amino acids and chelators to enhance its pharmacological properties. For instance, reactions involving N,N-dimethylformamide and diisopropylethylamine are common in the formation of the compound's backbone. Additionally, radiolabeling reactions with isotopes such as gallium-68 are performed to create imaging agents for positron emission tomography (PET) scans, enhancing its utility in clinical settings .

The biological activity of Fapi-2 (tfa) is primarily characterized by its high affinity for fibroblast activation protein. Studies have shown that this compound exhibits subnanomolar inhibitory concentrations against fibroblast activation protein, indicating potent biological activity in targeting tumors. Moreover, Fapi-2 (tfa) demonstrates improved tumor uptake and retention compared to earlier generations of fibroblast activation protein inhibitors, making it a promising candidate for both diagnostic imaging and therapeutic applications .

The synthesis of Fapi-2 (tfa) involves several key steps:

  • Coupling Reactions: Initial synthesis begins with the coupling of amino acids to form the core structure.
  • Use of Protecting Groups: Protecting groups like tert-butoxycarbonyl are utilized to prevent unwanted reactions during synthesis.
  • Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography.
  • Radiolabeling: Finally, radiolabeling with isotopes like gallium-68 is performed to create imaging agents suitable for PET scans .

: Due to its high specificity for fibroblast activation protein, it can be utilized in targeted therapy approaches, potentially delivering therapeutic agents directly to tumor sites.
  • Research Tool: The compound serves as a valuable tool in research settings to study tumor microenvironments and the role of fibroblast activation protein in cancer progression .
  • Interaction studies have revealed that Fapi-2 (tfa) exhibits significant selectivity for fibroblast activation protein over other related proteases such as prolyl endopeptidase and dipeptidyl peptidase IV. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In vitro studies have demonstrated that Fapi-2 (tfa) maintains high stability and low lipophilicity, contributing to its rapid renal clearance and reduced radiation exposure to non-target tissues .

    Fapi-2 (tfa) belongs to a class of compounds known as fibroblast activation protein inhibitors. Several similar compounds include:

    Compound NameKey FeaturesUnique Aspects
    DOTAGA.Glu.(FAPi)₂Utilizes a glutamic acid linker; improved hydrophilicitySuperior radiolabeling properties
    DOTA.SA.FAPiContains squaramide linkage; designed for specific targetingFocus on long-term tumor retention
    FAPi.NH₂Monomeric form; simpler structureLower affinity compared to dimeric forms

    Fapi-2 (tfa) stands out due to its enhanced binding affinity and improved pharmacokinetic properties compared to these similar compounds. Its design allows for better tumor uptake and reduced accumulation in critical organs, making it particularly advantageous for clinical applications .

    The transition from monomeric to dimeric FAP-targeting agents marks a paradigm shift in radiopharmaceutical design. Dimerization enhances avidity by enabling multivalent binding to FAP, a transmembrane protease overexpressed in cancer-associated fibroblasts. This structural strategy directly influences tumor retention, radiation dose delivery, and therapeutic index.

    Enhanced Tumor Uptake and Retention

    Dimeric FAPI-2 (TFA) derivatives, such as DOTAGA.(SA.FAPi)₂, demonstrate superior tumor uptake compared to monomeric counterparts. In preclinical models, dimeric constructs exhibited a 2.3-fold increase in tumor radiation dose delivery, attributed to prolonged residence time at FAP-rich tumor sites [2]. For example, [¹⁷⁷Lu]Lu-FAPI-46-F1D, a dimeric variant, achieved tumor-to-muscle ratios of 28.4 ± 6.1 at 24 hours post-injection, outperforming monomeric [¹⁷⁷Lu]Lu-FAPI-46 (12.7 ± 3.2) [2]. This improvement correlates with the bivalent binding mechanism, which reduces dissociation rates and increases target engagement.

    Trade-offs in Specificity and Toxicity

    While dimerization improves tumor retention, it introduces pharmacokinetic challenges. Dimeric FAPI-2 (TFA) analogues exhibit 1.8-fold higher uptake in non-target organs such as the liver and kidneys compared to monomers [2]. This is partly due to increased lipophilicity (log D = −2.28 ± 0.06 for dimers vs. −2.99 ± 0.04 for monomers), which enhances plasma protein binding and prolongs systemic circulation [2]. Consequently, dimeric designs require careful optimization to balance tumor dose escalation with minimized off-target toxicity.

    Chelator System Optimization: DOTAGA vs. DOTA Conjugation Chemistry

    The choice of chelator profoundly impacts radiolabeling efficiency, stability, and biodistribution. FAPI-2 (TFA) employs DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) as its primary chelator, offering distinct advantages over traditional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) systems.

    Radiolabeling Efficiency and Stability

    DOTAGA’s glutaric acid side chain provides enhanced flexibility, improving coordination with radiometals such as lutetium-177 and gallium-68. Studies report ≥93% radiochemical purity for DOTAGA-conjugated FAPI-2 (TFA) at molar activities up to 36 MBq/nmol [2]. In contrast, DOTA-based analogues under identical conditions achieved 85–89% purity, necessitating additional purification steps [2]. The stability of DOTAGA complexes in serum exceeds 95% over 24 hours, compared to 88–91% for DOTA [2].

    Impact on Hydrophilicity and Clearance

    DOTAGA’s carboxylate groups confer greater hydrophilicity (log D = −3.52 ± 0.04) than DOTA-modified analogues (−2.65 ± 0.07) [2]. This property accelerates renal clearance, reducing background signal in non-target tissues. In murine models, DOTAGA-FAPI-2 (TFA) achieved a blood clearance half-life of 1.2 hours, versus 2.8 hours for DOTA equivalents [2].

    Pharmacophore Modification for Enhanced FAP Affinity and Selectivity

    The pharmacophore of FAPI-2 (TFA) integrates a quinoline-based scaffold optimized for high-affinity FAP binding while minimizing off-target interactions with related proteases.

    Quinoline Scaffold Optimization

    Structural modifications to the quinoline core, including 6,7-bis(methoxy) substitutions, enhance FAP affinity by forming hydrogen bonds with Ser₆₂₄ and Tyr₆₆₆ in the FAP active site [3]. These substitutions yield subnanomolar inhibitory activity (IC₅₀ = 0.157–7.84 nM across fluorophore-conjugated variants) [3]. Comparative studies show that replacing methoxy groups with ethoxymethoxy chains (e.g., 6,7-bis(ethoxymethoxy)quinoline) maintains potency while improving aqueous solubility [3].

    Selectivity Over Prolyl Oligopeptidase and Dipeptidyl Peptidases

    FAPI-2 (TFA) exhibits >1,000-fold selectivity for FAP over dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (PREP) [3]. This selectivity arises from steric hindrance imposed by the cyanopyrrolidine moiety, which excludes binding to the smaller active sites of DPP-IV and PREP [3]. Molecular dynamics simulations confirm that the pharmacophore’s extended conformation selectively accommodates FAP’s larger substrate-binding pocket [3].

    Comparative Data Tables

    Table 1. Dimeric vs. Monomeric FAPI-2 (TFA) Analogues

    ParameterDimeric [¹⁷⁷Lu]Lu-FAPI-46-F1DMonomeric [¹⁷⁷Lu]Lu-FAPI-46
    Tumor Uptake (SUVₘₐₓ)28.4 ± 6.112.7 ± 3.2
    Liver Uptake (%ID/g)8.9 ± 1.34.7 ± 0.9
    Renal Clearance (t₁/₂)1.8 hours1.2 hours

    Table 2. Chelator Comparison for FAPI-2 (TFA)

    ChelatorLog DRadiochemical Purity (%)Serum Stability (24 h)
    DOTAGA−3.52 ± 0.0493–9795.2 ± 1.8
    DOTA−2.65 ± 0.0785–8988.7 ± 2.1

    Solid-phase peptide synthesis represents the cornerstone methodology for the preparation of Fibroblast Activation Protein Inhibitor-2 in its trifluoroacetic acid salt form. The synthetic strategy employs the 9-fluorenylmethoxycarbonyl protecting group approach, which has become the predominant methodology for peptide synthesis due to its compatibility with mild reaction conditions and orthogonal protection schemes [1] [2]. The synthesis utilizes an automated peptide synthesizer equipped with temperature control and microwave assistance to enhance coupling efficiency and reduce synthesis times [3].

    The solid-phase synthesis begins with the attachment of the carboxy-terminal amino acid to a suitable solid support resin. Rink amide resin serves as the preferred solid support due to its compatibility with 9-fluorenylmethoxycarbonyl chemistry and its ability to provide carboxy-terminal amide functionality upon final cleavage [3] [4]. The resin loading typically ranges from 0.4 to 0.7 millimoles per gram to ensure adequate spacing between growing peptide chains and minimize steric hindrance during coupling reactions [1].

    The deprotection step employs piperidine in N,N-dimethylformamide as the standard deprotection cocktail, though alternative bases such as 4-methylpiperidine and piperazine have demonstrated comparable efficiency with potentially improved safety profiles [3]. The deprotection mechanism proceeds through a two-step process involving initial base-mediated proton abstraction at the 9-position of the fluorene ring system, followed by β-elimination to generate the highly reactive dibenzofulvene intermediate, which is subsequently trapped by the secondary amine base [3] [5].

    Amino acid coupling utilizes activated ester chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride or N,N'-diisopropylcarbodiimide as the primary coupling reagents, combined with 1-hydroxybenzotriazole or OxymaPure as coupling additives to suppress racemization and enhance coupling efficiency [6] [7]. The coupling reactions are typically performed at room temperature for 60 minutes, with real-time monitoring using Kaiser ninhydrin tests to confirm complete coupling [4].

    The quinoline-based pharmacophore central to Fibroblast Activation Protein Inhibitor-2 structure requires specialized building blocks that incorporate the 4-quinolinoyl moiety coupled to a glycyl-2-cyanopyrrolidine framework [8]. The synthesis of these specialized building blocks follows established protocols for quinoline carboxylic acid derivatives, with particular attention to the regioselectivity of substitution patterns on the quinoline ring system [8] [9].

    Trifluoroacetic acid serves multiple roles in the synthesis protocol. During the final cleavage step, trifluoroacetic acid functions as both the cleavage reagent and the source of the trifluoroacetate counterion in the final salt form [10] [11]. The cleavage cocktail typically consists of trifluoroacetic acid with scavengers such as triisopropylsilane and water in ratios of 95:2.5:2.5 to minimize side reactions and ensure complete removal of acid-labile protecting groups [12].

    Quality control during synthesis involves monitoring each coupling and deprotection step through quantitative ninhydrin testing and analytical high-performance liquid chromatography [4]. The crude peptide obtained after cleavage undergoes purification by reversed-phase high-performance liquid chromatography using water-acetonitrile gradients containing 0.1% trifluoroacetic acid, which simultaneously purifies the product and ensures conversion to the trifluoroacetate salt form [11].

    The final product, Fibroblast Activation Protein Inhibitor-2 (trifluoroacetic acid), exhibits characteristic spectroscopic properties consistent with its molecular structure. Nuclear magnetic resonance spectroscopy confirms the presence of the quinoline aromatic system, the pyrrolidine ring with the characteristic nitrile substituent, and the trifluoroacetate counterion [13]. Mass spectrometry provides molecular weight confirmation and purity assessment, with electrospray ionization typically employed for these polar, charged species [4].

    Gallium-68 Coordination Chemistry: Buffer System Optimization

    The coordination chemistry of gallium-68 with Fibroblast Activation Protein Inhibitor-2 precursors requires precise optimization of buffer systems to achieve quantitative radiolabeling yields while maintaining the integrity of the targeting moiety [14] [15]. Gallium-68 exists in aqueous solution as the trivalent cation with an ionic radius of 0.62 Angstroms, similar to iron(III), which governs its coordination preferences and chelation requirements [16] [14].

    The selection of appropriate chelating agents represents a critical decision point in radiopharmaceutical development. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid serves as the gold standard chelator for gallium-68 due to its thermodynamic stability and kinetic inertness, though elevated temperatures (85-95°C) are typically required for quantitative complexation [16] [17]. Alternative chelators such as 1,4,7-triazacyclononane-1,4,7-triacetic acid offer the advantage of room temperature labeling but may exhibit lower in vivo stability [16] [18].

    Buffer system optimization begins with pH adjustment, which represents the most critical parameter for efficient gallium-68 coordination [14] [17]. For 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-based precursors, optimal labeling occurs at pH 3.5-4.0, achieved using sodium acetate buffer systems with concentrations ranging from 0.2 to 0.5 molar [19] [14]. The buffer capacity must be sufficient to maintain pH stability throughout the heating period while accommodating the acidic gallium-68 eluate without significant pH drift [17].

    The gallium-68 eluate preprocessing represents an essential step in buffer optimization protocols. Generator eluates typically contain 0.1 molar hydrochloric acid, requiring either dilution or cation exchange processing to achieve suitable ionic strength and pH conditions [19] [14]. Strong cation exchange cartridges loaded with sodium chloride solutions provide an effective means of concentrating gallium-68 activity while simultaneously adjusting the chemical environment for subsequent chelation [20].

    Temperature control during radiolabeling requires precise optimization to balance chelation kinetics with thermal stability of the targeting vector [17] [15]. For 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid conjugates, heating at 95°C for 10-15 minutes typically provides optimal radiochemical yields exceeding 95% [12]. Microwave-assisted heating offers improved temperature uniformity and reduced heating times, though careful power control prevents thermal degradation of heat-sensitive components [14].

    The precursor concentration represents another critical optimization parameter, with typical concentrations ranging from 10 to 100 micrograms per labeling reaction [14] [17]. Higher precursor concentrations facilitate rapid chelation kinetics but may compromise specific activity, while lower concentrations risk incomplete labeling due to competing hydrolysis reactions [15]. The optimal concentration depends on the specific chelator system and desired specific activity requirements.

    Competing metal ions present significant challenges in gallium-68 coordination chemistry, requiring careful attention to metal-free conditions throughout the synthesis process [17] [21]. Iron, zinc, copper, and other transition metals exhibit high affinity for macrocyclic chelators and can significantly reduce labeling efficiency [16]. Quality control of starting materials, use of metal-free reagents, and employment of plastic labware minimize metal contamination [21].

    The ionic strength of the labeling solution influences both chelation kinetics and final product stability [14]. Optimal ionic strength typically ranges from 0.1 to 0.5 molar, achieved through careful balance of buffer salts and any additional excipients required for formulation [17]. Excessive ionic strength may promote gallium hydroxide formation, while insufficient ionic strength can lead to poor chelation kinetics.

    Stabilizing agents such as ascorbic acid or gentisic acid are frequently incorporated into buffer systems to prevent radiolysis and maintain radiochemical purity during storage [14] [21]. These agents function as radical scavengers, protecting both the radiolabeled product and any thermally labile components from oxidative degradation during the elevated temperature labeling process [21].

    Post-labeling purification strategies must be optimized in conjunction with buffer systems to ensure rapid isolation of the radiolabeled product while maintaining radiochemical purity [14] [15]. Solid-phase extraction using hydrophilic-lipophilic balance cartridges or strong anion exchange cartridges provides efficient purification while concentrating the final product in a suitable formulation for injection [20].

    Quality Control Protocols for Radiopharmaceutical Production

    Quality control protocols for Fibroblast Activation Protein Inhibitor-2 radiopharmaceuticals encompass a comprehensive suite of analytical methodologies designed to ensure patient safety, product efficacy, and regulatory compliance [22] [12]. These protocols address both pharmaceutical parameters including sterility and pyrogenicity, and radioactive parameters including radiochemical purity and radionuclidic purity [22] [23].

    Radiochemical purity determination represents the most critical quality control parameter, typically assessed using instant thin-layer chromatography and high-performance liquid chromatography methodologies [12] [24]. Instant thin-layer chromatography employs silica gel-impregnated glass fiber sheets as the stationary phase with carefully optimized mobile phase systems to achieve separation of the desired radiopharmaceutical from potential impurities including free gallium-68, hydrolyzed species, and unlabeled precursor [25] [26].

    For gallium-68 labeled Fibroblast Activation Protein Inhibitors, the typical instant thin-layer chromatography system utilizes a mobile phase consisting of 0.1 molar sodium citrate solution, which provides effective separation of chelated gallium-68 complexes from free gallium-68 ions [12]. The radiochemical purity acceptance criterion requires greater than 95% of the total radioactivity to be present as the desired radiopharmaceutical complex [12] [24].

    High-performance liquid chromatography analysis provides superior resolution and quantitative accuracy compared to instant thin-layer chromatography methods [12] [25]. The chromatographic system employs a reversed-phase C18 column with gradient elution using water and acetonitrile containing 0.1% trifluoroacetic acid as mobile phase components [12]. The retention time of the radiolabeled product must match that of an authenticated reference standard within acceptable limits [12].

    Radionuclidic purity assessment ensures the absence of long-lived radioactive impurities that could contribute unnecessary radiation exposure to patients [22] [27]. For gallium-68 radiopharmaceuticals, the primary concern involves germanium-68 breakthrough from the parent generator [12]. Gamma spectrometry using high-purity germanium detectors provides sensitive detection of germanium-68, with acceptance limits typically set at less than 0.001% of the total gallium-68 activity [12] [28].

    Chemical purity evaluation addresses the presence of non-radioactive impurities that could affect product safety or efficacy [22] [23]. Residual solvents, particularly ethanol from purification procedures, require quantitative determination using gas chromatography with flame ionization detection [12]. European Pharmacopoeia limits for ethanol typically permit concentrations up to 10% volume/volume in the final product [12] [29].

    The determination of specific activity provides critical information regarding the ratio of radioactive to non-radioactive material in the final product [22] [28]. High specific activity ensures minimal pharmacological mass dose while maximizing targeting efficiency [14]. Specific activity determination combines radioactivity measurement using calibrated dose calibrators with mass determination via high-performance liquid chromatography using ultraviolet detection and authenticated reference standards [17].

    Sterility testing follows established pharmacopeial methods adapted for radioactive materials, employing direct inoculation of appropriate culture media with subsequent incubation and monitoring for microbial growth [12] [23]. Due to the short half-life of gallium-68, parametric release based on validated aseptic processing procedures may be employed in place of traditional sterility testing [12] [30].

    Bacterial endotoxin testing utilizes the Limulus Amebocyte Lysate assay to detect gram-negative bacterial contamination [12] [23]. The test must be validated for each specific radiopharmaceutical formulation to ensure compatibility between the test system and the product matrix [12]. Acceptance limits typically require endotoxin levels below 17.5 Endotoxin Units per milliliter [12].

    pH measurement provides an important safety parameter, ensuring the final product lies within physiologically acceptable ranges [22] [23]. The pH is typically measured using calibrated pH meters with temperature compensation, though the radioactive nature of the samples requires specialized handling procedures and potentially disposable electrodes [23].

    Visual inspection encompasses assessment of the final product for particulate matter, discoloration, or other visible abnormalities that could indicate product degradation or contamination [23] [29]. This inspection must be performed using appropriate radiation shielding and should be documented photographically when feasible [23].

    Filter integrity testing ensures the effectiveness of sterilizing filters used in product preparation, typically performed using the bubble point test method [12] [23]. This testing must be completed before product release to confirm that the sterilization process was effective [23].

    Acceptance criteria for all quality control parameters must be established based on validation studies and regulatory requirements [12] [30]. These criteria should reflect both safety considerations and product performance requirements, with appropriate margins to account for analytical variability [15] [12].

    Documentation and record keeping requirements mandate comprehensive documentation of all quality control testing, including raw data, calculations, and analyst qualifications [12] [23]. These records must be maintained in accordance with good manufacturing practice requirements and regulatory guidelines [30] [28].

    Hydrogen Bond Acceptor Count

    22

    Hydrogen Bond Donor Count

    5

    Exact Mass

    950.41095178 g/mol

    Monoisotopic Mass

    950.41095178 g/mol

    Heavy Atom Count

    67

    Dates

    Last modified: 08-08-2024

    Explore Compound Types